Enhanced Lipophilicity (LogP 3.33) Versus Methyl Ester Analog (LogP 1.94–2.50)
Allyl 2-amino-5-methylbenzoate exhibits a calculated LogP of 3.33 , representing a 0.8–1.4 log-unit increase over methyl 2-amino-5-methylbenzoate (LogP reports range from 1.94 to 2.50) . This corresponds to an approximately 6- to 25-fold greater octanol-water partition coefficient for the allyl ester. By comparison, unsubstituted allyl anthranilate (lacking the 5-methyl group) has a reported LogP of about 2.54 [1], indicating that the 5-methyl substituent contributes roughly 0.8 log units of additional lipophilicity.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.33 (calculated) |
| Comparator Or Baseline | Methyl 2-amino-5-methylbenzoate: LogP = 1.94–2.50; Allyl anthranilate (unsubstituted): LogP ≈ 2.54 |
| Quantified Difference | Δ LogP = +0.8 to +1.4 vs methyl ester; Δ LogP ≈ +0.8 vs unsubstituted allyl anthranilate |
| Conditions | Computationally estimated LogP; data from Chemsrc, Sielc, and Molbase databases |
Why This Matters
Higher lipophilicity predicts superior membrane permeability and altered formulation partitioning, making the allyl 5-methyl compound preferable for applications requiring enhanced hydrophobic-phase compatibility or blood-brain barrier penetration potential.
- [1] Allyl anthranilate. Sielc, CAS 7493-63-2. LogP 2.54. View Source
